N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
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Overview
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves the following steps:
Formation of 1,5-dimethyl-1H-pyrazol-3-yl ethylamine: This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with ethylamine under suitable reaction conditions.
Coupling with 3,5-dimethylisoxazole-4-carboxylic acid: The ethylamine derivative is then coupled with 3,5-dimethylisoxazole-4-carboxylic acid using coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at different positions of the pyrazole and isoxazole rings can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug discovery, particularly in the treatment of diseases such as malaria and leishmaniasis. Industry: The compound's derivatives are used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
Uniqueness: N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is unique due to its specific structural features and potential applications. Its pyrazole and isoxazole rings provide distinct chemical properties that differentiate it from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and diverse applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-8-7-11(15-17(8)4)5-6-14-13(18)12-9(2)16-19-10(12)3/h7H,5-6H2,1-4H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCHNUWWXWNEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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